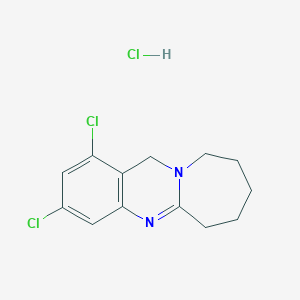
CI-1002 hydrochloride
Descripción general
Descripción
CI-1002 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a selective and reversible inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of dopamine and other neurotransmitters in the brain.
Aplicaciones Científicas De Investigación
CI-1002 hydrochloride has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The compound has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have neuroprotective effects, which may help to prevent the loss of dopaminergic neurons in the brain.
Mecanismo De Acción
CI-1002 hydrochloride works by selectively inhibiting the activity of CI-1002 hydrochloride, which is an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of CI-1002 hydrochloride, CI-1002 hydrochloride increases the levels of dopamine in the brain, which can improve mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CI-1002 hydrochloride are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a key neurotransmitter involved in the regulation of mood, motivation, and movement, and its deficiency is associated with a range of neurological disorders. By increasing the levels of dopamine in the brain, CI-1002 hydrochloride can improve the symptoms of these disorders and improve overall brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CI-1002 hydrochloride is its selectivity for CI-1002 hydrochloride, which minimizes the risk of side effects and toxicity. In addition, the compound has been shown to have good bioavailability and can be administered orally, which makes it a convenient option for lab experiments. However, one of the main limitations of CI-1002 hydrochloride is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Direcciones Futuras
There are several future directions for research on CI-1002 hydrochloride. One area of interest is the development of more potent and selective CI-1002 hydrochloride inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of CI-1002 hydrochloride, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the potential use of CI-1002 hydrochloride as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition is an area of ongoing research.
Propiedades
Número CAS |
149062-75-9 |
|---|---|
Nombre del producto |
CI-1002 hydrochloride |
Fórmula molecular |
C13H15Cl3N2 |
Peso molecular |
305.6 g/mol |
Nombre IUPAC |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride |
InChI |
InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H |
Clave InChI |
KPVQNWQDBLOUQW-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
SMILES canónico |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
Otros números CAS |
149062-75-9 |
Sinónimos |
1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

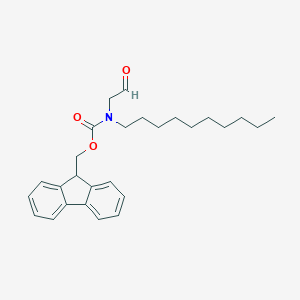
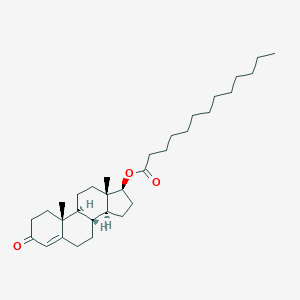
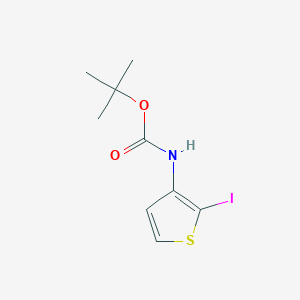
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
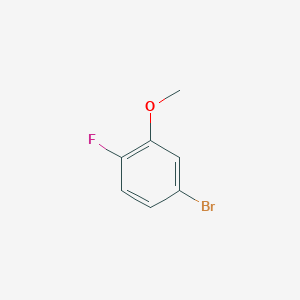
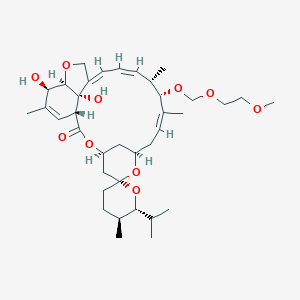
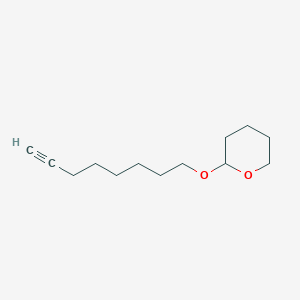
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
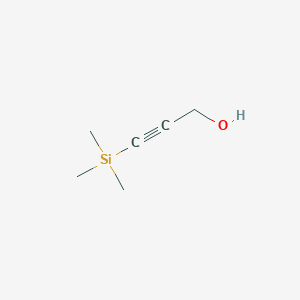
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
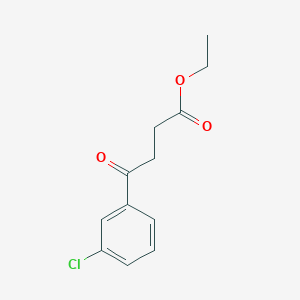
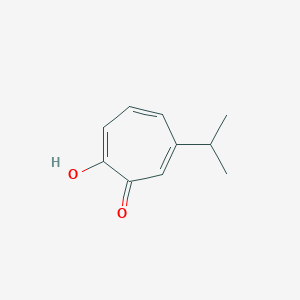
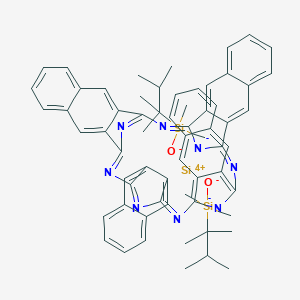
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)